tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate
Description
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a benzyl group at position 1, methyl groups at positions 4 and 6 of the piperidine ring, and a tert-butyl carbamate moiety at position 3 (Ref: 10-F740806). This compound is classified as a secondary amine and has been utilized as a building block in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies. Its structural complexity, including steric hindrance from the benzyl and dimethyl groups, may influence its pharmacokinetic properties and binding affinity in biological systems.
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-15(2)21(12-16-9-7-6-8-10-16)13-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
InChI Key |
UCWSKARTULHLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on Piperidine Derivatives
A key differentiator of the target compound is its 1-benzyl-4,6-dimethylpiperidine core. Below is a comparison with structurally related piperidine-based carbamates:
Key Observations :
Carbamate-Protected Cyclic Amines Beyond Piperidine
The target compound’s piperidine scaffold can be contrasted with carbamates on other cyclic frameworks:
Key Observations :
Functional Group and Positional Analysis
The position of the carbamate group and substituent stereochemistry critically influence reactivity and application:
Key Observations :
- Carbamate placement at position 3 (target compound) vs.
- Stereochemical specificity in analogues like 1434073-24-1 highlights the importance of chirality in biological activity.
Research Findings and Implications
- Synthetic Utility : The target compound’s benzyl and dimethyl groups necessitate advanced protection-deprotection strategies, unlike simpler derivatives.
- Biological Relevance: The benzyl group may enhance blood-brain barrier penetration, making it valuable in neuropharmacology, whereas hydroxy or amino-substituted analogues (e.g., 154737-89-0) are better suited for polar interactions in peripheral targets.
- Stability : Fluorinated derivatives (e.g., 1268520-95-1) exhibit improved metabolic stability over the target compound, which may be prone to oxidative metabolism due to the benzyl group.
Biological Activity
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 332.49 g/mol. The structure features a tert-butyl group , a carbamate functional group , and a benzyl-substituted piperidine ring with two methyl groups at the 4 and 6 positions. This configuration contributes to its lipophilicity and permeability across biological membranes, which are critical for its pharmacological effects.
The biological activity of this compound is thought to involve several mechanisms:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly by modulating the activity of receptors involved in pain perception and inflammation pathways.
- Enzyme Inhibition : It is hypothesized that the carbamate moiety allows for nucleophilic attack, leading to interactions with specific enzymes that play roles in pain and inflammatory responses.
- Binding Affinity : Studies have indicated that this compound exhibits binding affinity towards various receptors, including opioid receptors, which are crucial for analgesic effects.
Biological Activity
Research has shown that this compound possesses potential analgesic and anti-inflammatory properties. Its ability to interact with central nervous system (CNS) receptors suggests it could be beneficial in treating conditions such as chronic pain and neuropathic pain.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Analgesic | Potential to alleviate pain through CNS receptor interaction |
| Anti-inflammatory | May inhibit pathways associated with inflammation |
| Neurotransmitter Interaction | Modulates neurotransmitter levels affecting mood and pain perception |
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Analgesic Effects : In animal models, this compound demonstrated significant reductions in pain responses compared to control groups. The mechanism was linked to its modulation of opioid receptor pathways.
- Anti-inflammatory Studies : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism for its anti-inflammatory effects.
- Binding Studies : Radiolabeled ligand binding assays revealed that the compound has a high affinity for certain CNS receptors, supporting its role as a potential therapeutic agent for neurological disorders.
Comparative Analysis
To better understand its unique properties, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| tert-butyl N-(1-benzyl-4,5-dimethylpiperidin-3-yl)carbamate | C19H30N2O2 | Different methyl group positioning |
| tert-butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate | C19H30N2O2 | Variation in methyl substitution pattern |
| N-(1-benzylpiperidin-3-yl)carbamate | C17H24N2O2 | Lacks the tert-butyl group; simpler structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
